molecular formula C23H31Cl2N3OS B14005133 6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine CAS No. 5431-01-6

6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine

Cat. No.: B14005133
CAS No.: 5431-01-6
M. Wt: 468.5 g/mol
InChI Key: AKDHXQZNQGPYFE-UHFFFAOYSA-N
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Description

6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group, a diethylaminoethylsulfanyl group, and a methoxy group attached to an acridine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the acridine core: This can be achieved through cyclization reactions involving suitable aromatic precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the diethylaminoethylsulfanyl group: This step involves nucleophilic substitution reactions using diethylaminoethylthiol and appropriate leaving groups.

    Methoxylation: Introduction of the methoxy group using methanol and acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to alterations in their function. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Known for its use in agricultural applications as a herbicide.

    6-chloro-2-methoxyacridine: Shares the acridine core and methoxy group but lacks the diethylaminoethylsulfanyl group.

Uniqueness

6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine is unique due to the presence of the diethylaminoethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5431-01-6

Molecular Formula

C23H31Cl2N3OS

Molecular Weight

468.5 g/mol

IUPAC Name

6-chloro-N-[3-[2-(diethylamino)ethylsulfanyl]propyl]-2-methoxyacridin-9-amine;hydrochloride

InChI

InChI=1S/C23H30ClN3OS.ClH/c1-4-27(5-2)12-14-29-13-6-11-25-23-19-9-7-17(24)15-22(19)26-21-10-8-18(28-3)16-20(21)23;/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,25,26);1H

InChI Key

AKDHXQZNQGPYFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl

Origin of Product

United States

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